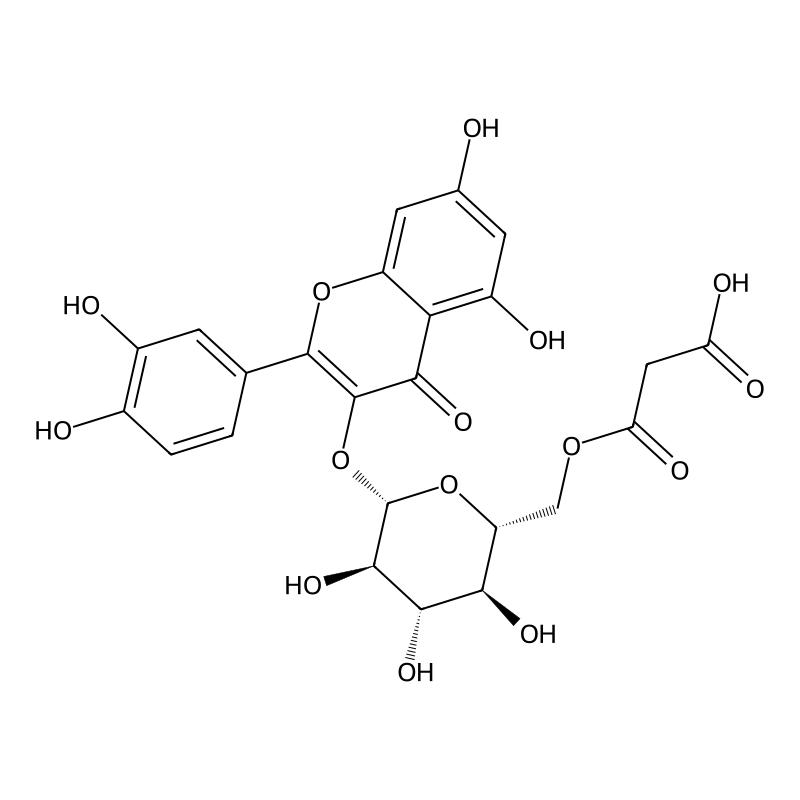

Quercetin 3-O-malonylglucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential health benefits:

Q3MG is a type of flavonoid, a class of natural compounds found in plants known for their potential health benefits. Research suggests that Q3MG may possess various properties, including:

- Antioxidant activity: Studies indicate that Q3MG exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals .

- Anti-atherogenic effects: Q3MG may play a role in preventing the formation of atheroma, the fatty deposits that contribute to atherosclerosis .

- Blood sugar regulation: Studies in mice suggest that Q3MG may improve hyperglycemia (high blood sugar) and reduce oxidative stress in the liver .

- Growth hormone stimulation: Research shows that Q3MG can stimulate the secretion of growth hormone by rat pituitary cells .

Sources and availability:

Q3MG is naturally found in various plants, including:

Quercetin 3-O-malonylglucoside is a flavonoid glycoside found predominantly in the leaves of the mulberry plant (Morus alba). This compound is characterized by its structural composition, which includes a quercetin moiety linked to a malonylated glucose unit at the 3-position. The molecular formula for quercetin 3-O-malonylglucoside is C₁₈H₁₈O₁₁, and it is recognized for its potential health benefits, including antioxidant properties and its role as a functional analog of ghrelin, a hormone involved in growth hormone secretion and appetite regulation .

The biological activities of quercetin 3-O-malonylglucoside are diverse:

- Antioxidant Activity: It exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Growth Hormone Secretion: Studies indicate that this compound can stimulate growth hormone secretion from rat anterior pituitary cells by activating ghrelin receptors .

- Anti-aging Effects: It is suggested that quercetin 3-O-malonylglucoside contributes to the anti-aging effects associated with mulberry leaves, potentially aiding in the prevention of age-related diseases .

Quercetin 3-O-malonylglucoside can be synthesized through various methods:

- Natural Extraction: It is primarily extracted from mulberry leaves using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis can involve the glycosylation of quercetin with malonylated glucose derivatives under acidic conditions.

- Biotransformation: Microbial fermentation processes can also be employed to produce this compound from simpler flavonoid precursors .

Quercetin 3-O-malonylglucoside has several applications:

- Nutraceuticals: Due to its health-promoting properties, it is used in dietary supplements aimed at enhancing antioxidant defenses and metabolic health.

- Functional Foods: Extracts containing this compound are incorporated into functional foods for their potential health benefits.

- Pharmaceuticals: Its biological activities make it a candidate for further research in drug development targeting metabolic disorders and aging-related conditions .

Interaction studies have shown that quercetin 3-O-malonylglucoside can bind to the ghrelin receptor, mimicking some functions of ghrelin itself. This interaction may enhance growth hormone release and influence appetite regulation. Molecular docking studies have provided insights into how this compound fits into the receptor binding site, suggesting potential therapeutic applications in metabolic syndromes and obesity management .

Quercetin 3-O-malonylglucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Kaempferol 3-O-malonylglucoside | Similar malonylated structure but with kaempferol moiety | Different biological activities related to inflammation |

| Quercetin 3-O-glucoside | Lacks malonyl group; simpler structure | Primarily known for antioxidant properties |

| Rutin (Quercetin 3-O-rutinoside) | Contains rutinose instead of glucose | Known for vascular protective effects |

Quercetin 3-O-malonylglucoside's unique malonylation distinguishes it from these compounds, contributing to its specific biological activities and potential applications in health supplements and functional foods .

Enzymatic Malonylation Mechanisms in Plants

The biosynthesis of quercetin 3-O-malonylglucoside represents a sophisticated enzymatic process that involves the sequential modification of flavonoid precursors through malonylation reactions [13] [14]. This compound, with the molecular formula C24H22O15 and molecular weight of 550.4 g/mol, is formed through the attachment of a malonyl group to quercetin 3-O-glucoside at the 6-position of the glucose moiety [14] [18].

The enzymatic malonylation mechanism in plants follows a highly conserved pathway where malonyl-coenzyme A serves as the acyl donor for the modification of flavonoid glucosides [3] [4]. The process involves nucleophilic substitution reactions catalyzed by specialized acyltransferases belonging to the BAHD superfamily of enzymes [11] [26]. These enzymes utilize a catalytic mechanism involving a conserved histidine residue in the HxxxD motif, which acts as a base catalyst to deprotonate the hydroxyl group on the glucose moiety, thereby initiating the SN2 transfer reaction [11] [26].

The malonylation process demonstrates remarkable regiospecificity, with enzymes consistently targeting the 6-OH position of glucose moieties across diverse substrate structures [11]. This specificity is maintained through hydrogen bond formation between the catalytic histidine residue and the 6-OH group of the glucose moiety, as demonstrated in molecular dynamics simulations of enzyme-substrate complexes [11].

Role of Malonyltransferases (EC 2.3.1.116)

Malonyltransferases classified under the enzyme commission number 2.3.1.116 are specifically designated as flavonol-3-O-beta-glucoside O-malonyltransferases [3]. These enzymes catalyze the reaction: flavonol 3-O-beta-D-glucoside + malonyl-CoA → flavonol 3-O-(6-O-malonyl-beta-D-glucoside) + CoA [3].

The role of these malonyltransferases extends beyond simple chemical modification, as they facilitate crucial cellular processes including enhanced vacuolar transport and metabolite stability [15] [19]. Research has demonstrated that malonylation significantly increases both the affinity and transport efficiency of flavonoid glucosides for uptake by vacuolar transporters, particularly MATE2 transporters [15] [19]. The malonyl group addition to the sugar moiety of flavonoid glucosides creates a conformational change that improves their recognition by transport proteins [15].

Multiple malonyltransferases have been identified that contribute to quercetin 3-O-malonylglucoside biosynthesis, including MaT4, MaT5, and MaT6, which are localized to different cellular compartments [15]. MaT4 is localized to the cytoplasm, MaT5 to the endoplasmic reticulum, and MaT6 to both the cytoplasm and endoplasmic reticulum [15]. This differential localization suggests specialized roles in flavonoid modification and subsequent transport processes [15].

Substrate Specificity and Kinetic Properties of Biosynthetic Enzymes

The substrate specificity of malonyltransferases involved in quercetin 3-O-malonylglucoside biosynthesis demonstrates both broad acceptor tolerance and strict donor specificity [4] [11] [29]. Characterization studies have revealed that these enzymes exhibit remarkable substrate promiscuity toward diverse glycoside acceptors while maintaining high catalytic regiospecificity at the 6-OH position of glucose moieties [11].

Kinetic parameters for malonyltransferase enzymes involved in flavonoid malonylation have been extensively characterized. For pelargonidin 3-O-glucoside malonylation, representative kinetic parameters include: kcat of 7.3 s−1, Km for malonyl-CoA of 18.8 μM, and Km for pelargonidin 3-O-glucoside of 46.7 μM [29]. These values demonstrate the high affinity of these enzymes for their malonyl-CoA substrate and moderate affinity for flavonoid glucoside acceptors [29].

| Enzyme Parameter | Value | Substrate | Reference |

|---|---|---|---|

| kcat | 7.3 s−1 | Pelargonidin 3-O-glucoside | [29] |

| Km (malonyl-CoA) | 18.8 μM | Malonyl-CoA | [29] |

| Km (acceptor) | 46.7 μM | Pelargonidin 3-O-glucoside | [29] |

| Molecular weight | 27 kDa | Dp21MaT monomer | [42] |

| pH optimum | 6.5 | Various substrates | [42] |

| Temperature optimum | 42°C | Various substrates | [42] |

The specificity-determining amino acid code of malonyltransferases involves twelve amino acid residues that line the substrate binding pocket [28]. These residues function as a signature motif that determines substrate specificity through both steric and electronic interactions [28]. The conserved YFGNC motif serves as a signature sequence for family members responsible for acylating anthocyanins and flavonoids [26].

Substrate specificity studies have revealed that malonyltransferases highly prefer malonyl-CoA as an acyl donor compared to other acyl-CoA derivatives [4]. The enzymes demonstrate broad substrate acceptance for flavonoid 3-O-beta-glucosides but cannot utilize 3-O-(2′′-O-alpha-rhamnosyl)-beta-glucosides of anthocyanins and flavonols [4]. This substrate specificity pattern suggests that malonylation occurs prior to rhamnosylation in the biosynthetic pathway [4].

Compartmentalization of Biosynthesis in Plant Cells

The biosynthesis of quercetin 3-O-malonylglucoside occurs within a highly organized subcellular framework that involves multiple cellular compartments [9] [31] [32]. Flavonoid biosynthesis is primarily localized to the cytosolic side of the endoplasmic reticulum, where enzymes are organized into multienzyme complexes known as flavonoid metabolons [9] [32] [34].

The endoplasmic reticulum serves as the primary site for flavonoid biosynthesis, with enzymes loosely associated with the cytoplasmic face of endoplasmic reticulum membranes [32]. Phenylalanine ammonia lyase and flavonoid glucosyltransferases are located in the lumen of the membranes, while cinnamate 4-hydroxylase is membrane-embedded [32]. Other enzyme activities appear to be weakly associated with the cytoplasmic face of endoplasmic reticulum membranes [32].

The compartmentalization extends to the malonylation process itself, with different malonyltransferases showing distinct subcellular localizations [15]. The differential localization of MaT4 (cytoplasm), MaT5 (endoplasmic reticulum), and MaT6 (cytoplasm and endoplasmic reticulum) suggests that malonylation can occur at multiple sites within the cell [15]. This compartmentalization facilitates efficient substrate channeling and product transport [15].

| Enzyme/Process | Subcellular Location | Function | Reference |

|---|---|---|---|

| Flavonoid metabolon | Endoplasmic reticulum cytoplasmic face | Core biosynthesis | [32] |

| MaT4 | Cytoplasm | Malonylation | [15] |

| MaT5 | Endoplasmic reticulum | Malonylation | [15] |

| MaT6 | Cytoplasm and ER | Malonylation | [15] |

| MATE2 transporter | Vacuolar membrane | Product transport | [15] |

| Malonyl-CoA synthesis | Cytosol | Substrate provision | [21] |

The vacuolar transport of quercetin 3-O-malonylglucoside represents a critical aspect of its biosynthetic compartmentalization [15] [31]. Malonylated flavonoid glucosides are preferentially transported into the vacuole by MATE transporters, which are driven by proton gradients established by vacuolar ATPases [15] [34]. This transport process is enhanced by the malonylation modification, which increases both affinity and transport efficiency compared to non-malonylated precursors [15].

The compartmentalization also involves vesicle-mediated transport pathways that provide alternative or additional routes for flavonoid movement from the endoplasmic reticulum to the vacuole [31]. This vesicle transport requires specific molecular tags to ensure correct delivery to target organelles [31]. The existence of multiple transport mechanisms suggests sophisticated regulatory control over quercetin 3-O-malonylglucoside accumulation and distribution within plant cells [31].

Quercetin 3-O-malonylglucoside demonstrates a remarkably broad taxonomic distribution across multiple plant families, indicating its fundamental role in plant secondary metabolism and stress response mechanisms. This flavonol glycoside has been conclusively identified and characterized in at least ten distinct plant families, spanning both angiosperms and pteridophytes [1] [2] [3].

Moraceae Family: The Moraceae family represents the most significant natural source of quercetin 3-O-malonylglucoside, with Morus alba (white mulberry) containing the highest documented concentrations of this compound. In mulberry leaves, quercetin 3-O-malonylglucoside accounts for 71-80% of the total flavonol content, making it the quantitatively major flavonol glycoside in this species [4] [5] [6]. The compound co-occurs with rutin and quercetin 3-O-glucoside as the three primary quercetin glycosides in mulberry foliage [7] [8] [4].

Asteraceae (Compositae) Family: Within the Asteraceae family, quercetin 3-O-malonylglucoside has been identified in commercially important leafy vegetables. Lactuca sativa (lettuce) contains the highest concentration of this compound among vegetables, with particularly notable levels in both green and red-pigmented varieties [1] [9] [10] [11]. The compound is consistently detected across eight different lettuce varieties, ranging from 0.3-229 micrograms per gram fresh weight [10] [11]. Cichorium endivia (endive) represents another significant source within this family, containing quercetin 3-O-malonylglucoside alongside kaempferol 3-O-malonylglucoside [1] [12] [10] [11].

Rosaceae Family: The Rosaceae family contributes to the taxonomic diversity through Pyrus communis (common pear), where quercetin 3-O-malonylglucoside has been detected primarily in fruit peel tissues and leaves [1] [9] [2] [13]. Traditional pear cultivars demonstrate higher phenolic content than commercial varieties, with quercetin 3-O-glucoside and quercetin 3-O-rutinoside as the primary co-occurring flavonols [13].

Amaranthaceae Family: Salicornia europaea (European glasswort) represents an important halophytic source of quercetin 3-O-malonylglucoside within the Amaranthaceae family [12] [2] [3] [14]. This salt-tolerant species accumulates the compound in aerial photosynthetic tissues as part of its stress adaptation mechanism [15] [16].

Pteridaceae Family: The presence of quercetin 3-O-malonylglucoside in Adiantum capillus-veneris (maidenhair fern) extends the taxonomic distribution to pteridophytes, demonstrating the ancient evolutionary origin of this biosynthetic pathway [17] [2] [18] [3]. In this fern species, the compound occurs alongside quercetin, quercetin 3-O-glucoside, and rutin in the fronds [18] [19].

Additional Plant Families: The compound has been documented in several other families including Equisetaceae (Equisetum species), Apocynaceae (Apocynum venetum), Ranunculaceae (Ranunculus cultivars), Fabaceae (Phaseolus vulgaris), and Solanaceae (Capsicum annuum) [2] [20] [3] [21]. This broad distribution across taxonomically diverse groups suggests fundamental metabolic importance in plant stress physiology and secondary metabolism.

Tissue-Specific Accumulation Patterns

The tissue-specific accumulation of quercetin 3-O-malonylglucoside demonstrates distinct patterns that reflect its physiological roles in plant defense, photosynthesis regulation, and stress responses. Analysis across multiple species reveals consistent preferences for photosynthetic tissues and specialized accumulation in metabolically active plant organs.

Leaf Tissue Predominance: Quercetin 3-O-malonylglucoside shows a strong preference for accumulation in leaf tissues across most plant species studied. In mulberry (Morus alba), the compound is exclusively concentrated in leaves, with no detectable presence in bark or fruit tissues [5] [6] [22]. This leaf-specific distribution corresponds with the compound's proposed roles in photoprotection and photosynthetic regulation [4] [6].

Varietal Differences in Lettuce: Lettuce varieties demonstrate significant tissue-specific variations in quercetin 3-O-malonylglucoside accumulation. Green-leafed varieties consistently accumulate the compound in leaf tissues, while red-leafed varieties show enhanced accumulation alongside cyanidin malonylglucosides [10] [11] [23]. The compound concentration varies dramatically among cultivars, with some varieties containing up to 229 micrograms per gram fresh weight while others contain less than 1 microgram per gram [10] [11].

Fruit Tissue Distribution: In pear (Pyrus communis), quercetin 3-O-malonylglucoside demonstrates preferential accumulation in fruit peel compared to pulp tissues [13] [24]. The compound is readily detected in peel tissues of traditional cultivars, with only trace amounts or complete absence in fruit flesh [13]. This distribution pattern aligns with the protective role of flavonoids in outer plant tissues exposed to environmental stresses [24] [25].

Developmental Stage Influences: Tissue-specific accumulation varies significantly with developmental stage, particularly in lettuce where bolting stage leaves accumulate up to 12.5-fold higher concentrations compared to mature stage leaves [26]. This dramatic increase corresponds with enhanced metabolic activity and stress responses during reproductive development [26].

Specialized Tissue Types: In non-typical plant organs, quercetin 3-O-malonylglucoside accumulation follows specific patterns. Ranunculus flower petals accumulate the compound as part of pigmentation systems, contributing to flower color expression through copigmentation effects [21]. In the fern Adiantum capillus-veneris, accumulation occurs specifically in fronds, the primary photosynthetic organs [18] [19].

Cellular Localization: While specific subcellular localization studies are limited, the tissue distribution patterns suggest preferential accumulation in epidermal and mesophyll cells of photosynthetic organs, consistent with roles in UV protection and photosynthetic regulation [27] [28].

Environmental and Developmental Regulation of Production

The production of quercetin 3-O-malonylglucoside demonstrates sophisticated environmental and developmental regulation, reflecting its critical roles in plant adaptation and stress responses. Multiple environmental factors and developmental cues influence the biosynthesis and accumulation of this important flavonol glycoside.

Nutritional Stress Responses: Sulfur nutrition emerges as a primary regulator of quercetin 3-O-malonylglucoside production. Under sulfur deficiency conditions, lettuce plants significantly enhance the production of this compound as part of a broader stress response mechanism [28]. The elevated synthesis under sulfur starvation reflects the compound's role in cellular protection and metabolic adjustment during nutrient stress [28]. Selenium enrichment in combination with sulfur treatments produces synergistic effects, particularly in red lettuce varieties where quercetin 3-O-malonylglucoside accumulation increases dramatically under combined sulfur and selenium supplementation [28].

Light and Physical Processing Effects: Light exposure produces variable effects on quercetin 3-O-malonylglucoside stability and content, with responses varying significantly among plant cultivars. Physical processing, particularly shredding followed by light exposure, causes substantial losses of the compound ranging from 6% to 94% depending on the variety [10] [11]. Significant demalonation occurs during tissue damage, suggesting the presence of specific enzymes that cleave the malonyl group under stress conditions [10] [11].

Storage and Post-Harvest Regulation: Post-harvest storage conditions dramatically influence quercetin 3-O-malonylglucoside retention. Dark storage at 1°C with 98% relative humidity results in losses of 7-46% over seven days in both lettuce and endive tissues [10] [11]. These losses reflect ongoing metabolic processes and enzymatic degradation even under controlled storage conditions [10] [11].

Abiotic Stress Responses: Drought and salinity stress generally enhance quercetin 3-O-malonylglucoside production as part of broader flavonoid stress response pathways [27]. The compound participates in osmotic adjustment, reactive oxygen species scavenging, and cellular protection mechanisms activated under water and salt stress conditions [27] [29]. Temperature extremes, ultraviolet radiation, and oxidative stress all trigger enhanced biosynthesis through upregulation of flavonoid pathway genes [27] [30].

Developmental Stage Regulation: Developmental regulation shows particularly dramatic effects in lettuce, where bolting stage plants accumulate up to 12.5-fold higher concentrations of quercetin 3-O-malonylglucoside compared to mature vegetative stage plants [26]. This developmental enhancement correlates with reproductive transition and associated metabolic changes [26]. The increased production during bolting reflects heightened secondary metabolite synthesis associated with reproductive development and stress responses [26].

Genetic and Cultivar Effects: Substantial variation exists among cultivars and varieties, indicating strong genetic control of quercetin 3-O-malonylglucoside production. In mulberry, genetic analysis suggests that malonyltransferase enzyme activity follows Mendelian inheritance patterns, with some offspring showing higher compound levels than either parent [5]. This genetic variation provides opportunities for breeding programs aimed at enhancing functional compound content [5].

Seasonal and Environmental Variation: Multi-year studies in pear cultivars demonstrate significant seasonal variation in quercetin 3-O-malonylglucoside content, reflecting the influence of yearly environmental conditions on biosynthesis [13]. Temperature, rainfall, and photoperiod all contribute to annual variation in compound accumulation [13].

Co-occurrence with Other Flavonoid Derivatives

The co-occurrence patterns of quercetin 3-O-malonylglucoside with other flavonoid derivatives reveal complex metabolic networks and provide insights into biosynthetic pathways and functional relationships within plant secondary metabolism. These co-occurrence patterns demonstrate species-specific profiles while maintaining certain universal associations.

Primary Quercetin Glycoside Associations: Across multiple plant species, quercetin 3-O-malonylglucoside consistently co-occurs with other quercetin glycosides, particularly quercetin 3-O-glucoside and rutin (quercetin 3-O-rutinoside). In mulberry leaves, these three compounds constitute the primary quercetin glycoside profile, collectively accounting for the majority of flavonol content [7] [8] [4]. This tripartite association suggests coordinated biosynthetic regulation and potentially complementary physiological functions [4].

Malonylated Flavonoid Networks: A distinctive pattern emerges in the co-occurrence of quercetin 3-O-malonylglucoside with other malonylated flavonoids. In red lettuce varieties, the compound co-occurs with cyanidin 3-O-malonylglucoside, indicating coordinate regulation of malonylation reactions across different flavonoid classes [10] [11] [23]. Endive species demonstrate co-occurrence with kaempferol 3-O-malonylglucoside, suggesting tissue-specific malonylation preferences [10] [11]. These patterns indicate that malonyltransferase enzymes may have broad substrate specificity or that multiple specialized malonyltransferases operate coordinately [5].

Phenolic Acid Associations: Quercetin 3-O-malonylglucoside consistently co-occurs with hydroxycinnamic acid derivatives, particularly chlorogenic acid and caffeoylquinic acid isomers. In lettuce, significant correlations exist between quercetin 3-O-malonylglucoside and 5-O-caffeoylquinic acid, 3-O-caffeoylquinic acid, and dicaffeoyltartaric acid [28] [26]. These associations suggest coordinate regulation of phenylpropanoid pathway branches leading to both flavonoid and phenolic acid production [28].

Anthocyanin Co-pigmentation Systems: In red-pigmented tissues, quercetin 3-O-malonylglucoside participates in complex co-pigmentation systems with anthocyanins. Red lettuce varieties accumulate both quercetin 3-O-malonylglucoside and cyanidin derivatives, creating color-enhancing interactions [28] [23]. Ranunculus flowers demonstrate similar co-occurrence patterns where quercetin 3-O-malonylglucoside contributes to flower color through intermolecular copigmentation with anthocyanins [21].

Species-Specific Profiles: While certain associations appear universal, species-specific co-occurrence patterns reflect specialized metabolic adaptations. Apocynum venetum uniquely accumulates quercetin 3-O-malonylglucoside alongside quercetin 3-O-malonylgalactoside, demonstrating specialized malonylation of different sugar moieties [20]. Pear species show characteristic associations with catechins, epicatechins, and proanthocyanidins, reflecting the distinctive flavonoid profile of Rosaceae species [13] [25].

Quantitative Relationships: The quantitative relationships among co-occurring flavonoids provide insights into metabolic flux and regulation. In mulberry, quercetin 3-O-malonylglucoside accounts for 71-80% of total flavonols, indicating preferential channeling toward this specific derivative [5] [6]. Lettuce shows more balanced proportions among quercetin derivatives, suggesting different regulatory mechanisms or metabolic priorities [10] [11].

Developmental Coordination: Co-occurring flavonoids demonstrate coordinated developmental regulation, with many compounds showing parallel increases during bolting stage in lettuce [26]. This coordination suggests common transcriptional or post-transcriptional regulatory mechanisms controlling multiple branches of flavonoid metabolism [26].

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Dates

Explore Compound Types